GSK J5 HCl

説明

GSK J5 HCl is an inactive isomer of GSK J4 . It is also a cell-permeable ester derivative of the inactive control, GSK J2 . It is often used as a negative group .

Synthesis Analysis

GSK J5 HCl is a synthetic product and its synthesis may have potential research and development risks .

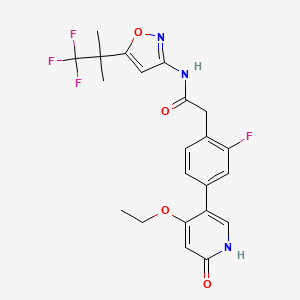

Molecular Structure Analysis

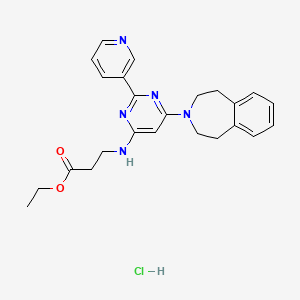

The molecular formula of GSK J5 HCl is C24H27N5O2.HCl . The molecular weight is 453.97 .

Physical And Chemical Properties Analysis

GSK J5 HCl is a crystalline solid . It is soluble to 50 mM in DMSO . The λmax is 202, 254 nm .

科学的研究の応用

Histone Demethylase Control

GSK J5 HCl is an inactive isomer of GSK J4 and a cell-permeable ester derivative of the inactive control, GSK J2 . It is used in the field of epigenetics, specifically as a control for histone demethylase experiments . Histone demethylases are enzymes that remove methyl groups from histones, which can affect gene expression .

Pharmacological Research

GSK J5 HCl is used in pharmacological research due to its cell permeability . This property allows it to enter cells and interact with various cellular components, making it useful for studying cell biology and drug interactions .

Biochemical Research

In biochemical research, GSK J5 HCl is used as a negative control compound for GSK-J4 . This helps researchers to distinguish the specific effects of GSK-J4 from non-specific effects in their experiments .

Immunology and Inflammation

GSK J5 HCl is used in the research area of immunology and inflammation . It helps in studying the role of histone demethylases like JMJD3 in immune responses and inflammation .

Innate Immunity

GSK J5 HCl is also used in the study of innate immunity . Innate immunity is the body’s first line of defense against pathogens. GSK J5 HCl can help researchers understand how histone modifications affect the functioning of the innate immune system .

Antischistosomal Potential

GSK J5 HCl has been studied for its potential antischistosomal properties . Schistosomiasis is a disease caused by parasitic worms, and research has been conducted to explore the potential of GSK J5 HCl as a treatment .

作用機序

Target of Action

GSK J5 HCl is an inactive isomer of GSK J4 and a cell-permeable ester derivative of inactive control GSK J2 . The primary target of GSK J5 HCl is Lysine-specific demethylase 6B (KDM6B) , also known as Jumonji domain-containing protein D3 (JMJD3) . KDM6B/JMJD3 has been found to be overexpressed in patients with acute myeloid leukemia (AML), and these patients have a poor prognosis .

Mode of Action

GSK J5 HCl, being an inactive isomer, has a weak inhibitory effect on JMJD3 . The active form, GSK J4, has a significant anti-proliferative effect in AML cell lines and freshly isolated bone marrow monocytes (MNCs) from AML patients, while also increasing H3K27me3 levels .

Biochemical Pathways

Treatment with the active form, GSK J4, mainly results in the downregulation of DNA replication and cell cycle-related pathways . It also prevents the expression of HOX, a key cancer gene . The increased H3K27me3 enrichment in the HOX gene transcription initiation site has been verified by ChIP-qPCR .

Pharmacokinetics

It is known that gsk j5 hcl is soluble in dmso , which could potentially impact its bioavailability.

Result of Action

The active form, gsk j4, causes apoptosis and cell cycle arrest in vitro, and reduces tumor burden in vivo in aml xenograft mouse models .

Action Environment

It is worth noting that the compound is stored at room temperature , suggesting that it is stable under normal environmental conditions.

特性

IUPAC Name |

ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O2.ClH/c1-2-31-23(30)9-13-26-21-16-22(28-24(27-21)20-8-5-12-25-17-20)29-14-10-18-6-3-4-7-19(18)11-15-29;/h3-8,12,16-17H,2,9-11,13-15H2,1H3,(H,26,27,28);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHQMHJAOKADED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

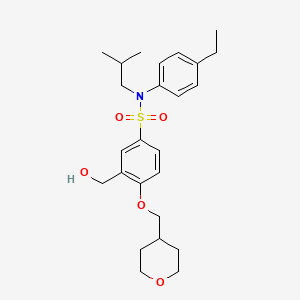

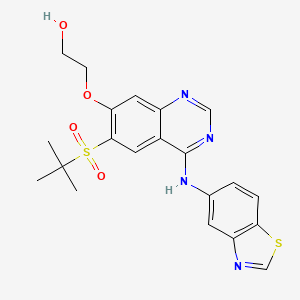

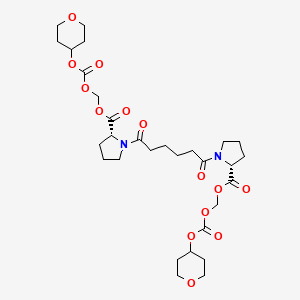

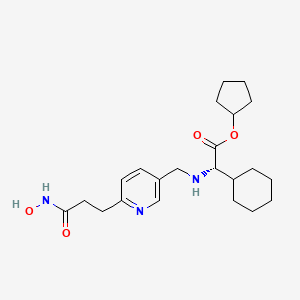

Canonical SMILES |

CCOC(=O)CCNC1=CC(=NC(=N1)C2=CN=CC=C2)N3CCC4=CC=CC=C4CC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

GSK J5 HCl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5'-{[(3s)-3-Amino-3-Carboxypropyl][3-(Dimethylamino)propyl]amino}-5'-Deoxyadenosine](/img/structure/B607805.png)

![(S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B607817.png)

![2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate](/img/structure/B607819.png)

![(3R)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(3S)-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid;hydrochloride](/img/structure/B607821.png)

![3,3,3-trifluoro-N-[4-[[3-[(2R)-2-methylmorpholin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B607826.png)